molecular formula C11H11BrO3 B12333093 Methyl 6-Bromo-2,3-dihydrobenzofuran-3-acetate CAS No. 2070896-49-8

Methyl 6-Bromo-2,3-dihydrobenzofuran-3-acetate

Cat. No.: B12333093
CAS No.: 2070896-49-8
M. Wt: 271.11 g/mol
InChI Key: RMECJMVTRNLVQO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-Bromo-2,3-dihydrobenzofuran-3-acetate typically involves the bromination of 2,3-dihydrobenzofuran followed by esterification. One common method involves the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator . The brominated intermediate is then subjected to esterification with methyl acetate under acidic conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 6-Bromo-2,3-dihydrobenzofuran-3-acetate is unique due to its specific substitution pattern and the presence of both bromine and ester functional groups. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

CAS No.

2070896-49-8

Molecular Formula

C11H11BrO3

Molecular Weight

271.11 g/mol

IUPAC Name

methyl 2-(6-bromo-2,3-dihydro-1-benzofuran-3-yl)acetate

InChI

InChI=1S/C11H11BrO3/c1-14-11(13)4-7-6-15-10-5-8(12)2-3-9(7)10/h2-3,5,7H,4,6H2,1H3

InChI Key

RMECJMVTRNLVQO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1COC2=C1C=CC(=C2)Br

Origin of Product

United States

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